molecular formula C16H19ClN2O3 B5882535 6-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one

6-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one

Cat. No. B5882535
M. Wt: 322.78 g/mol
InChI Key: IKBOJAZEZQHHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one, also known as TAK-285, is a small-molecule inhibitor of HER2 (human epidermal growth factor receptor 2) kinase. HER2 is a member of the ErbB family of receptor tyrosine kinases, which are involved in cell growth and differentiation. HER2 is overexpressed in many types of cancer, including breast, gastric, and lung cancers, and is associated with poor prognosis. TAK-285 has shown promise as a potential anticancer agent, and its synthesis, mechanism of action, and physiological effects have been extensively studied.

Mechanism of Action

6-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one works by inhibiting the kinase activity of HER2, which is necessary for the growth and survival of HER2-overexpressing cancer cells. HER2 kinase inhibitors like this compound bind to the ATP-binding site of the kinase domain, preventing the transfer of phosphate groups to downstream signaling molecules. This leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in HER2-overexpressing cancer cells. These include inhibition of cell proliferation, induction of apoptosis, and inhibition of downstream signaling pathways such as PI3K/AKT and MAPK/ERK. This compound has also been shown to inhibit tumor angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to growing tumors.

Advantages and Limitations for Lab Experiments

6-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one has several advantages for lab experiments, including its high potency and specificity for HER2 kinase, its ability to inhibit the growth of HER2-overexpressing cancer cells both in vitro and in vivo, and its potential as a combination therapy with other anticancer agents. However, this compound also has some limitations, such as its relatively short half-life and the potential for drug resistance to develop over time.

Future Directions

There are several future directions for research on 6-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one. These include investigating its potential as a therapy for other types of cancer that overexpress HER2, such as gastric and lung cancer, as well as exploring its use in combination with other targeted therapies. Additionally, further studies are needed to investigate the mechanisms of drug resistance to this compound and to develop strategies to overcome this resistance. Finally, the development of more potent and selective HER2 kinase inhibitors based on the structure of this compound may lead to the development of more effective anticancer agents in the future.

Synthesis Methods

6-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one can be synthesized using a multistep process starting from 4-chloro-3-nitrobenzoic acid. The nitro group is reduced to an amino group, which is then protected with a Boc (tert-butyloxycarbonyl) group. The carboxylic acid group is activated with DCC (dicyclohexylcarbodiimide) and reacted with 4-(2-hydroxyethyl)-1-piperazine to form the amide bond. The Boc group is then removed, and the resulting amine is reacted with 6-chloro-4H-chromen-4-one to yield this compound.

Scientific Research Applications

6-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one has been the subject of numerous scientific studies investigating its potential as an anticancer agent. In preclinical studies, this compound has been shown to inhibit the growth of HER2-overexpressing cancer cells both in vitro and in vivo. This compound has also been shown to be effective in combination with other anticancer agents, such as paclitaxel and trastuzumab. Clinical trials of this compound in patients with HER2-overexpressing breast cancer have shown promising results, with some patients showing partial or complete responses to the drug.

properties

IUPAC Name

6-chloro-3-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3/c17-13-1-2-15-14(9-13)16(21)12(11-22-15)10-19-5-3-18(4-6-19)7-8-20/h1-2,9,11,20H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBOJAZEZQHHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=COC3=C(C2=O)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.